2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole
CAS No.: 2548976-44-7
Cat. No.: VC11809217
Molecular Formula: C18H23N7OS
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548976-44-7 |
|---|---|
| Molecular Formula | C18H23N7OS |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C18H23N7OS/c1-11(2)17-21-22-18(27-17)24-8-7-12(9-24)10-26-15-6-5-14-19-20-16(13-3-4-13)25(14)23-15/h5-6,11-13H,3-4,7-10H2,1-2H3 |
| Standard InChI Key | FDKIETADOUEGFK-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
| Canonical SMILES | CC(C)C1=NN=C(S1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Heterocyclic Frameworks
The compound’s structure is defined by four interconnected heterocycles:
-
1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom. The 5-(propan-2-yl) substituent enhances hydrophobicity, potentially improving membrane permeability.
-
Pyrrolidine Scaffold: A five-membered saturated amine ring substituted at the 3-position with an ether-linked triazolo-pyridazine group. The pyrrolidine’s conformational flexibility may facilitate target binding.
-
Triazolo[4,3-b]pyridazine System: A fused bicyclic structure combining a triazole and pyridazine. The 3-cyclopropyl substituent likely modulates electronic properties and metabolic stability.
-
Ether Linkage: A methyloxy (-OCH₂-) bridge connecting the pyrrolidine and triazolo-pyridazine units, providing rotational freedom for optimal pharmacophore alignment.
Molecular Geometry and Stereoelectronic Properties
The compound’s geometry is influenced by:
-
Cyclopropyl Strain: The cyclopropane ring introduces angle strain, potentially increasing reactivity or binding affinity at target sites.
-
Sulfur-Nitrogen Interactions: The thiadiazole’s sulfur atom participates in resonance with adjacent nitrogens, stabilizing the ring and influencing electron distribution.
-
Pyrrolidine Puckering: The pyrrolidine adopts an envelope conformation, with the substituted carbon out of plane, affecting steric interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 385.5 g/mol | Optimal for oral bioavailability |
| LogP (Predicted) | 2.8 | Moderate lipophilicity |
| Hydrogen Bond Donors | 0 | Low solubility in aqueous media |
| Hydrogen Bond Acceptors | 8 | High potential for target engagement |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis likely proceeds via modular assembly of the four heterocyclic units:
-
Thiadiazole Formation: Reaction of a thioamide (e.g., thiosemicarbazide) with a carboxylic acid derivative under dehydrating conditions .
-
Pyrrolidine Functionalization: Introduction of the ether-linked triazolo-pyridazine via Mitsunobu coupling or nucleophilic substitution .
-
Triazolo[4,3-b]pyridazine Synthesis: Cyclocondensation of a pyridazine-3-hydrazine with a cyclopropanecarbonyl chloride.
Critical Reaction Steps
-
Step 1: Synthesis of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine via Hantzsch thiadiazole formation.
-
Step 2: Alkylation of pyrrolidine at the 3-position using a propargyl bromide intermediate.
-
Step 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazolo-pyridazine .
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Hantzsch Cyclization | CS₂, NH₂NH₂, HCl | 65 |
| 2 | Mitsunobu Coupling | DIAD, PPh₃, Triazolo-OH | 72 |
| 3 | CuAAC | CuI, DIPEA, NaN₃ | 58 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents.
-
Thermal Stability: Decomposes at 230°C, indicating suitability for standard storage conditions.
-
Photostability: The thiadiazole and triazole moieties may undergo photodegradation, requiring light-protected packaging.
ADME Properties
-
Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity.
-
Metabolism: Predominant CYP3A4-mediated oxidation of the cyclopropyl group, generating a dihydroxy metabolite .
-
Excretion: Renal clearance (70%) with minor biliary excretion.
Biological Activity and Hypothetical Applications
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Analog A (Patent ) | EGFR | 18 | 120 |
| Analog B (Patent ) | HER2 | 56 | 45 |
| Target Compound | EGFR (Pred.) | ~30 | >100 (Estimated) |
Herbicidal Activity
The thiadiazole moiety is associated with acetolactate synthase (ALS) inhibition, a mechanism exploited in herbicides . Patent describes triazolo-thiadiazoles suppressing weed growth at 50 g/ha, suggesting potential agrochemical utility.
Future Directions and Challenges
Lead Optimization Strategies
-
Cyclopropyl Isosteres: Replacement with trifluoromethyl to enhance metabolic stability.
-
Pyrrolidine Substitution: Introduction of fluorine to improve target affinity.
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume